molecular formula C36H42ClN3O6 B1674758 レルカニジピン塩酸塩 CAS No. 132866-11-6

レルカニジピン塩酸塩

カタログ番号: B1674758
CAS番号: 132866-11-6
分子量: 648.2 g/mol
InChIキー: WMFYOYKPJLRMJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レルカニジピン塩酸塩は、ジヒドロピリジン系に属するカルシウムチャネルブロッカーです。主に高血圧の管理のための降圧剤として使用されます。 血管を弛緩および拡張させることで、血液がより自由に循環することを可能にし、それにより血圧を低下させ、心臓の負担を軽減します .

2. 製法

レルカニジピン塩酸塩の合成には、いくつかの重要なステップが含まれます。

科学的研究の応用

Pharmacological Profile

Mechanism of Action
Lercanidipine selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. Unlike earlier generations of calcium channel blockers, lercanidipine demonstrates a higher degree of vascular selectivity and minimal sympathetic activation, which contributes to its sustained antihypertensive effects without causing acute hypotension or reflex tachycardia .

Bioavailability and Metabolism
Lercanidipine is well-absorbed but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 10% . It is metabolized by cytochrome P450 3A4, which can be influenced by concomitant medications that inhibit or induce this enzyme . The drug's half-life allows for once-daily dosing, maintaining effective blood pressure control over 24 hours .

Clinical Applications

Hypertension Management
Lercanidipine is primarily indicated for the treatment of mild to moderate hypertension. Studies have shown that it effectively lowers diastolic blood pressure by 5-7 mmHg more than placebo . It has been compared favorably with other antihypertensives such as amlodipine and nifedipine, showing similar efficacy with fewer side effects like ankle edema .

Renal Protection
In patients with diabetes and renal impairment, lercanidipine has demonstrated protective effects against renal damage induced by angiotensin II. It has been associated with a significant decrease in microalbuminuria and improvement in creatinine clearance, highlighting its potential role in renal protection .

Emerging Research Applications

Transdermal Delivery Systems
Recent studies have explored the transdermal delivery of lercanidipine using chemical enhancers and ultrasound. This method aims to improve drug absorption and therapeutic efficacy while minimizing systemic side effects associated with oral administration . The application of ultrasound has shown promise in enhancing the permeation of lercanidipine across biological membranes.

Combination Therapies
Lercanidipine is often used in combination with other antihypertensive agents to achieve better blood pressure control. Its compatibility with various drug classes enhances its utility in treating patients with complex cardiovascular profiles .

Case Studies

Study Focus Findings Reference
Efficacy in HypertensionLercanidipine reduced diastolic blood pressure significantly compared to placebo.
Renal ProtectionDemonstrated reduction in microalbuminuria and improved kidney function in diabetic patients.
Transdermal DeliveryEnhanced absorption using ultrasound techniques showed promising results for effective delivery.

作用機序

レルカニジピン塩酸塩は、心筋および血管平滑筋細胞膜を横切る細胞外カルシウムの流入を阻害することによってその効果を発揮します。この阻害は、カルシウムチャネルの変形、イオン制御ゲーティングメカニズムへの干渉、および筋小胞体からのカルシウム放出の阻害によって起こります。 細胞内カルシウムレベルの低下により、冠状動脈および全身動脈の拡張、心筋組織への酸素供給の増加、末梢血管抵抗の低下、および全身血圧の低下が起こります .

6. 類似の化合物との比較

レルカニジピン塩酸塩は、アムロジピン、ニフェジピン、フェロジピンなどの他のカルシウムチャネルブロッカーと比較されます。これらの化合物はすべて、類似の作用機序を共有していますが、レルカニジピン塩酸塩は、高い膜透過性と長時間の効果が特徴です。 また、古いジヒドロピリジン系と比較して、副作用の発現率が低くなっています .

類似の化合物

  • アムロジピン
  • ニフェジピン
  • フェロジピン
  • イスラジピン

レルカニジピン塩酸塩は、そのユニークな薬物動態プロファイルと、薬物相互作用が少ない可能性があることで際立っています .

生化学分析

Biochemical Properties

Lercanidipine hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Cellular Effects

Lercanidipine hydrochloride has a direct relaxant effect on vascular smooth muscle, thus lowering total peripheral resistance . This results in dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of action of lercanidipine hydrochloride involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Temporal Effects in Laboratory Settings

Lercanidipine hydrochloride exhibits a slower onset and longer duration of action than other calcium channel antagonists . This is due to its high lipophilicity, which allows it to be stored in the hydrophobic component of the cell and gradually released .

Dosage Effects in Animal Models

In animal models, lercanidipine hydrochloride has demonstrated anti-inflammatory effects

Metabolic Pathways

Lercanidipine hydrochloride is metabolized mainly by the liver enzyme CYP3A4 . This metabolic pathway could be inhibited by certain substances, such as grapefruit, leading to increased serum levels of lercanidipine hydrochloride and a potential increase in the risk of hypotension .

Transport and Distribution

Due to its high lipophilicity, lercanidipine hydrochloride can easily penetrate and persist in the smooth muscle cell membranes . This allows it to be gradually released to reach the L-type calcium channels in the cell membranes .

Subcellular Localization

The subcellular localization of lercanidipine hydrochloride is primarily within the smooth muscle cell membranes due to its lipophilic nature . It targets the L-type calcium channels in these membranes, inhibiting the influx of extracellular calcium .

準備方法

The synthesis of lercanidipine hydrochloride involves several key steps:

化学反応の分析

レルカニジピン塩酸塩は、さまざまな化学反応を起こします。

4. 科学研究への応用

レルカニジピン塩酸塩は、科学研究において幅広い応用があります。

    化学: そのユニークな化学特性と、その有効性を高めるための潜在的な修飾について研究されています。

    生物学: 細胞のカルシウムチャネルへの影響とその細胞シグナル伝達経路における役割に焦点を当てています。

    医学: 高血圧および関連する心血管疾患の管理における有効性を評価するために、臨床研究で広く使用されています。

    産業: その製造方法と製剤は、大規模製造と品質管理のために最適化されています .

類似化合物との比較

Lercanidipine hydrochloride is compared with other calcium channel blockers such as amlodipine, nifedipine, and felodipine. While all these compounds share a similar mechanism of action, lercanidipine hydrochloride is noted for its high membrane permeability and long-acting effects. It also has a lower incidence of adverse effects compared to older dihydropyridines .

Similar Compounds

  • Amlodipine
  • Nifedipine
  • Felodipine
  • Isradipine

Lercanidipine hydrochloride stands out due to its unique pharmacokinetic profile and its potential for fewer drug interactions .

生物活性

Lercanidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) primarily used in the management of hypertension. Its unique pharmacological profile, characterized by high vascular selectivity and lipophilicity, contributes to its effectiveness and safety in clinical applications. This article provides a comprehensive overview of the biological activity of lercanidipine hydrochloride, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Lercanidipine acts primarily as an L-type calcium channel blocker, leading to peripheral vasodilation. It exhibits a slow onset of action due to its high lipophilicity, which allows it to accumulate in cell membranes and gradually release into the bloodstream. This mechanism results in a prolonged antihypertensive effect while minimizing reflex tachycardia, a common side effect associated with other calcium channel blockers .

Key Mechanisms of Action:

  • Calcium Channel Blockade: Lercanidipine selectively inhibits L-type calcium channels in vascular smooth muscle cells, resulting in relaxation and vasodilation .
  • Renal Protection: Studies indicate that lercanidipine dilates both afferent and efferent arterioles in the kidneys, maintaining intraglomerular pressure and providing renal protection independent of blood pressure reduction .
  • Anti-inflammatory Effects: Lercanidipine exhibits anti-inflammatory properties that may contribute to its protective effects on target organs such as the kidneys and heart .

Pharmacokinetics

Lercanidipine is well absorbed following oral administration, with peak plasma concentrations achieved within 1.5 to 3 hours. It displays a biphasic elimination profile with a terminal half-life ranging from 8 to 10.5 hours in hypertensive patients . The drug's bioavailability is influenced by its extensive metabolism via CYP3A4, leading to significant interindividual variability based on genetic factors and concurrent medications .

Pharmacokinetic Parameters:

ParameterValue
Peak Plasma Concentration1.5 - 3 hours post-dose
Terminal Half-Life8 - 10.5 hours
BioavailabilityIncreases with dose
Protein Binding>98%

Clinical Efficacy

Lercanidipine has been shown to effectively reduce blood pressure in various patient populations, including those with isolated systolic hypertension and individuals with comorbid conditions such as diabetes and renal impairment. Clinical studies report a high percentage of patients achieving normalized blood pressure levels while experiencing fewer adverse effects compared to other DHP-CCBs like amlodipine .

Clinical Study Findings:

  • Hypertension Management: A significant regression of microvascular structural changes was observed in hypertensive patients treated with lercanidipine .
  • Renal Protection: In animal models, lercanidipine reduced proteinuria and preserved renal function despite induced hypertension .
  • Safety Profile: The drug is well tolerated, with a notably low incidence of ankle edema compared to other calcium channel blockers .

Case Studies

A notable case study involved a 49-year-old male who overdosed on lercanidipine (560 mg). The patient experienced seizures and refractory hypotension but ultimately stabilized following treatment with high-dose insulin therapy. This case highlights the need for careful monitoring of cardiovascular status during lercanidipine administration, particularly at higher doses .

特性

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100427-26-7 (Parent)
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046665
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132866-11-6, 100427-27-8
Record name Lercanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132866-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERCANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lercanidipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lercanidipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Lercanidipine hydrochloride
Reactant of Route 4
Reactant of Route 4
Lercanidipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Lercanidipine hydrochloride
Reactant of Route 6
Reactant of Route 6
Lercanidipine hydrochloride
Customer
Q & A

A: Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker that selectively inhibits the influx of calcium ions into vascular smooth muscle cells. [, , , , ] This inhibition leads to vasodilation, reducing total peripheral resistance and consequently lowering blood pressure. []

A: The molecular formula of Lercanidipine Hydrochloride is C36H41N3O6HCl, and its molecular weight is 648 g/mol. []

A: Researchers frequently employ spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray diffraction (PXRD) to characterize Lercanidipine Hydrochloride. [] These techniques provide insights into its structural properties, thermal behavior, and potential interactions with excipients in formulations.

A: Studies have identified multiple polymorphic forms of Lercanidipine Hydrochloride. [, , ] Polymorph V, characterized by specific X-ray diffraction patterns and a distinct DSC thermogram, is considered a stable form. [] The choice of polymorphic form during formulation development can significantly influence the drug's stability and bioavailability.

A: Employing appropriate packaging, optimizing storage conditions (temperature and humidity), and incorporating suitable excipients can enhance the stability of Lercanidipine Hydrochloride formulations. [, ]

A: Lercanidipine Hydrochloride exhibits poor aqueous solubility (0.000165 mg/mL), leading to dissolution-rate-limited absorption and potentially variable bioavailability. [] This poses challenges in achieving consistent therapeutic outcomes.

A: Various techniques, including solid dispersions with hydrophilic polymers like Polyethylene Glycol-6000 [], the liquisolid technique [], and the development of nanocrystals [], have shown promise in enhancing the dissolution rate and solubility of Lercanidipine Hydrochloride. [, , ] These approaches aim to increase the drug's surface area and improve its wettability, thereby facilitating faster dissolution in biological fluids.

A: To overcome the limitations posed by its extensive first-pass metabolism, researchers have explored alternative delivery routes and formulation strategies. [, ] These include developing fast-dissolving tablets [, ], buccal mucoadhesive tablets [], transdermal patches [, ], and Solid Self Emulsifying Drug Delivery Systems (SEDDS). []

A: Formulating Lercanidipine Hydrochloride as orally disintegrating tablets or films aims to improve patient compliance and potentially enhance its bioavailability by allowing absorption through the buccal mucosa, bypassing the first-pass metabolism in the liver. [, , ]

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the accurate and sensitive quantification of Lercanidipine Hydrochloride in pharmaceutical formulations and biological samples. [, , , ] Other methods include Thin Layer Chromatography (TLC) with densitometric detection [] and UV-spectrophotometric methods. [, , ]

A: Analytical methods for Lercanidipine Hydrochloride undergo rigorous validation procedures following ICH (International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use) guidelines. [, , ] This validation process includes assessing parameters such as linearity, accuracy, precision, specificity, robustness, and stability to ensure the method's suitability for its intended purpose.

A: Lercanidipine Hydrochloride exhibits low oral bioavailability (approximately 10%) due to extensive first-pass metabolism. [, , ]

A: Studies in rabbits have shown that Lercanidipine Hydrochloride fast-disintegrating tablets exhibit a faster absorption rate and a shorter time to reach maximum plasma concentration (tmax) compared to conventional tablets. []

A: Researchers have utilized Apo E gene knockout hypertensive mice with atherosclerosis as a preclinical model to study the effects of Lercanidipine Hydrochloride on elastic lamina degradation and collagen synthesis in aortic arteries. [] These studies provide insights into the drug's potential beneficial effects on cardiovascular remodeling associated with hypertension.

A: Yes, clinical trials have been conducted to compare the efficacy and safety of Lercanidipine Hydrochloride with other antihypertensive drugs like Felodipine sustained-release in patients with mild-to-moderate hypertension. [, ] These trials provide valuable data on the drug's comparative effectiveness in a clinical setting.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。